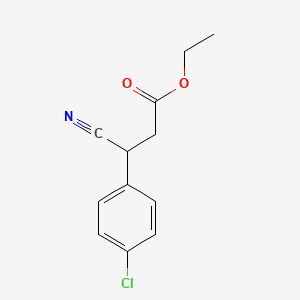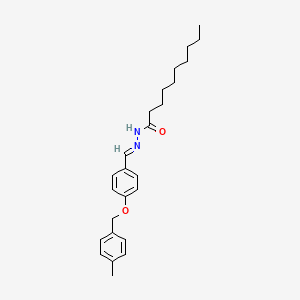
7,8,9-Trimethoxy-4,5-dihydronaphtho(2,1-d)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,9-Trimethoxy-4,5-dihydronaphtho(2,1-d)isoxazole is a chemical compound with the molecular formula C14H15NO4. It is an achiral molecule, meaning it lacks stereocenters . The compound’s structure consists of a naphtho(2,1-d)isoxazole core with three methoxy groups attached at positions 7, 8, and 9.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes exist for the preparation of 7,8,9-trimethoxy-4,5-dihydronaphtho(2,1-d)isoxazole. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. Detailed synthetic pathways are available in the literature.
Industrial Production:
While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for scientific investigations.
Analyse Chemischer Reaktionen
7,8,9-Trimethoxy-4,5-dihydronaphtho(2,1-d)isoxazole can undergo various chemical reactions:
Oxidation: It may be oxidized using suitable reagents to yield different oxidation states.
Reduction: Reduction reactions can modify the compound’s functional groups.
Substitution: Substituents can be introduced at various positions. Common reagents and conditions depend on the specific reaction type and desired modifications.
Major products resulting from these reactions include derivatives with altered methoxy groups or other functional groups.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across scientific disciplines:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Explored for pharmacological properties.
Industry: May serve as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The precise mechanism by which 7,8,9-trimethoxy-4,5-dihydronaphtho(2,1-d)isoxazole exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Eigenschaften
CAS-Nummer |
57897-29-7 |
|---|---|
Molekularformel |
C14H15NO4 |
Molekulargewicht |
261.27 g/mol |
IUPAC-Name |
7,8,9-trimethoxy-4,5-dihydrobenzo[g][1,2]benzoxazole |
InChI |
InChI=1S/C14H15NO4/c1-16-10-6-8-4-5-9-7-15-19-12(9)11(8)14(18-3)13(10)17-2/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
QWCNEFHVRYRXBR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)CCC3=C2ON=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2,2,2-trifluoro-acetamide](/img/structure/B12006443.png)
![N'-{(E)-[4-(methylthio)phenyl]methylidene}-1H-benzimidazole-6-carbohydrazide](/img/structure/B12006446.png)



![5-(2,4-dichlorophenyl)-4-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12006474.png)


![2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12006494.png)
![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006500.png)

